molecular formula C11H21NO B13572088 3-(2-Cyclopentylethyl)morpholine

3-(2-Cyclopentylethyl)morpholine

Cat. No.: B13572088
M. Wt: 183.29 g/mol
InChI Key: NMYOTGYSCYYLBZ-UHFFFAOYSA-N
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Description

3-(2-Cyclopentylethyl)morpholine is an organic compound that belongs to the morpholine family Morpholine itself is a heterocyclic amine featuring both amine and ether functional groups The addition of a cyclopentylethyl group to the morpholine ring enhances its chemical properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclopentylethyl)morpholine typically involves the reaction of morpholine with 2-cyclopentylethyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Cyclopentylethyl)morpholine undergoes various chemical reactions typical of secondary amines. These include:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain the corresponding amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2-Cyclopentylethyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of polymers, surfactants, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 3-(2-Cyclopentylethyl)morpholine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the conformation and function of the target proteins. Pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Uniqueness: 3-(2-Cyclopentylethyl)morpholine stands out due to the presence of the cyclopentylethyl group, which imparts unique steric and electronic properties. This modification enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-(2-cyclopentylethyl)morpholine

InChI

InChI=1S/C11H21NO/c1-2-4-10(3-1)5-6-11-9-13-8-7-12-11/h10-12H,1-9H2

InChI Key

NMYOTGYSCYYLBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2COCCN2

Origin of Product

United States

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